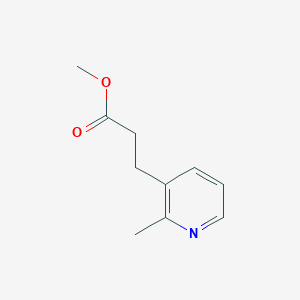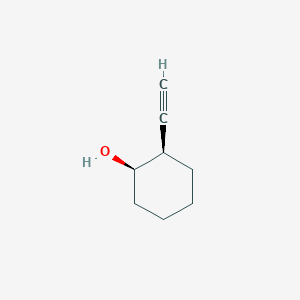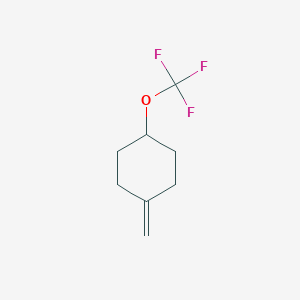![molecular formula C9H15NO3 B12279312 (1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B12279312.png)
(1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid is a cyclobutane derivative with a unique structure that includes a hydroxyimino group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced via the reaction of the corresponding ketone with hydroxylamine under acidic or basic conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form the corresponding amine.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alcohols, amines, and acid chlorides can be used under appropriate conditions to form esters, amides, and other derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro compounds, while reduction can yield amines.
Aplicaciones Científicas De Investigación
(1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Industry: It can be used in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of (1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid: is similar to other cyclobutane derivatives with functional groups such as hydroxyimino or carboxylic acid.
Phenylephrine Related Compound F: A compound with a similar functional group but different core structure.
Positronium Hydride: An exotic molecule with unique properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H15NO3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
(1R,3S)-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-5(10-13)6-4-7(8(11)12)9(6,2)3/h6-7,13H,4H2,1-3H3,(H,11,12)/b10-5+/t6-,7+/m1/s1 |
Clave InChI |
YOIRZJVLRCWQHH-IZZCNMGISA-N |
SMILES isomérico |
C/C(=N\O)/[C@H]1C[C@H](C1(C)C)C(=O)O |
SMILES canónico |
CC(=NO)C1CC(C1(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride](/img/structure/B12279236.png)





![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12279279.png)

![10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid](/img/structure/B12279292.png)
![5-tert-Butyl 1-Methyl (S)-2-[(S)-2-Amino-4-(tert-butoxy)-4-oxobutanamido]pentanedioate](/img/structure/B12279298.png)

![methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B12279307.png)

![3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12279322.png)
